Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate

描述

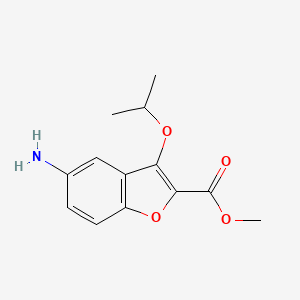

Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate is a benzofuran derivative characterized by a fused bicyclic aromatic core substituted with an amino group at position 5, an isopropoxy group at position 3, and a methyl ester at position 2. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol. The compound’s structure confers unique physicochemical properties, such as moderate solubility in polar organic solvents and enhanced lipophilicity due to the isopropoxy substituent.

属性

分子式 |

C13H15NO4 |

|---|---|

分子量 |

249.26 g/mol |

IUPAC 名称 |

methyl 5-amino-3-propan-2-yloxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C13H15NO4/c1-7(2)17-11-9-6-8(14)4-5-10(9)18-12(11)13(15)16-3/h4-7H,14H2,1-3H3 |

InChI 键 |

LRGQGEUEXZMTRQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)OC1=C(OC2=C1C=C(C=C2)N)C(=O)OC |

产品来源 |

United States |

准备方法

5-氨基-3-异丙氧基苯并呋喃-2-羧酸甲酯的合成通常涉及在 N-甲基吡咯烷中用碳酸钠存在下,使 2-羟基-5-硝基苯甲醛与溴乙酸乙酯反应,然后还原硝基 . 工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化,确保高收率和纯度。

科学研究应用

5-氨基-3-异丙氧基苯并呋喃-2-羧酸甲酯在科学研究中有多种应用:

化学: 它用作合成更复杂有机分子的构建模块。

生物学: 该化合物的衍生物已被证明具有抗菌剂的潜力.

作用机制

5-氨基-3-异丙氧基苯并呋喃-2-羧酸甲酯的作用机制涉及其与特定分子靶标和途径的相互作用。 例如,苯并呋喃衍生物已被证明通过靶向必需酶和破坏细胞过程来抑制微生物生长 . 确切的分子靶标和途径可能因具体的应用和使用的衍生物而异。

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy and Amino Groups

Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate (MEBC)

- Structural Difference : Ethoxy group at position 3 instead of isopropoxy.

- Pharmacokinetics : MEBC exhibits lower lipophilicity and higher aqueous solubility than the isopropoxy analog, impacting bioavailability .

- Biological Activity : MEBC induces apoptosis in breast cancer cells via mitochondrial pathways but shows reduced cell cycle modulation compared to the isopropoxy derivative .

Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate

- Structural Difference : Bromine at position 5 and methoxy at position 3.

- Activity: Bromine enhances cytotoxicity (IC₅₀ = 12 µM in MCF-7 cells) but reduces selectivity compared to amino-substituted analogs. Methoxy groups generally lower metabolic stability .

Positional Isomerism and Functional Group Effects

Methyl 5-[(E)-3-phenylprop-2-enoxy]-2-methylbenzofuran-3-carboxylate

- Structural Difference : Cinnamyloxy group at position 5 and methyl ester at position 3.

- Activity: The bulky cinnamyloxy group increases anticancer activity (IC₅₀ = 8 µM in HeLa cells) but reduces solubility. The amino group in the target compound improves hydrogen bonding with biological targets .

Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate

- Structural Difference : Methanesulfonyloxy at position 5 and ethyl ester.

- Activity: The sulfonyl group enhances solubility but diminishes cell permeability compared to amino-substituted derivatives .

Substituent Chain Length and Bioactivity

Methyl 5-(methoxy)-2-methylbenzofuran-3-carboxylate

- Structural Difference : Methoxy at position 4.

- Activity: Moderate antimicrobial activity (MIC = 32 µg/mL against S. The amino-isopropoxy combination in the target compound broadens therapeutic scope .

Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

- Structural Difference : Chlorine at position 5 and ethyl ester.

- Activity : Chlorine increases reactivity (k = 0.45 M⁻¹s⁻¹ in nucleophilic substitution) but introduces higher cytotoxicity (CC₅₀ = 10 µM in HEK-293 cells) .

Comparative Data Table

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Solubility (mg/mL) | Key Biological Activity |

|---|---|---|---|---|

| Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate | NH₂ (5), OCH(CH₃)₂ (3) | 263.29 | 4.8 (DMSO) | Apoptosis induction, IC₅₀ = 6 µM (MCF-7) |

| Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate | NH₂ (5), OCH₂CH₃ (3) | 235.23 | 7.2 (DMSO) | Apoptosis via mitochondrial pathways |

| Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate | Br (5), OCH₃ (3) | 285.11 | 3.1 (DMSO) | Cytotoxicity, IC₅₀ = 12 µM (MCF-7) |

| Methyl 5-(methoxy)-2-methylbenzofuran-3-carboxylate | OCH₃ (5), CH₃ (2) | 206.19 | 9.5 (DMSO) | Antimicrobial, MIC = 32 µg/mL |

Mechanistic and Pharmacological Insights

- Amino Group Role: The NH₂ group at position 5 enhances DNA intercalation and kinase inhibition, as seen in analogs like Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate, which binds to EGFR with Kd = 0.8 µM .

- Isopropoxy vs. Ethoxy : The isopropoxy group’s bulkiness improves membrane permeability (logP = 2.1) compared to ethoxy (logP = 1.7), but reduces metabolic clearance (t₁/₂ = 4.2 h vs. 3.1 h) .

- Comparative Toxicity: Amino-substituted derivatives generally exhibit lower cytotoxicity (CC₅₀ > 50 µM in normal cells) than halogenated analogs (CC₅₀ = 10–20 µM) .

化学反应分析

5-氨基-3-异丙氧基苯并呋喃-2-羧酸甲酯会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的醌。

还原: 还原反应可以将硝基转化为氨基。

这些反应中常用的试剂包括用于还原的三氯化钛和用于氧化反应的各种氧化剂。 生成的主要产物取决于具体的反应条件和所用试剂。

生物活性

Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, drawing on diverse sources and research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H15NO4

- Molecular Weight : 251.26 g/mol

- CAS Number : Not specified in available literature

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. The structural characteristics of this compound suggest potential for similar activities.

- Mechanism of Action :

- Case Studies :

Enzyme Inhibition

Research has also explored the enzyme inhibition potential of this compound:

- Enzymatic Targets :

- Inhibitory Effects :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Amino Group Addition | Increased antiproliferative activity |

| Isopropoxy Group | Potentially enhances lipophilicity and bioavailability |

Research Findings

- In Vitro Studies :

- Pharmacokinetics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。